Comprehensive Technical Guide on 9-Hydroxytetradecanoic Acid: Molecular Architecture, Physicochemical Profiling, and Biological Applications
Comprehensive Technical Guide on 9-Hydroxytetradecanoic Acid: Molecular Architecture, Physicochemical Profiling, and Biological Applications
Executive Summary
9-Hydroxytetradecanoic acid (also known as 9-hydroxymyristic acid) is a 14-carbon saturated hydroxy fatty acid (SHFA). Characterized by its amphiphilic nature—combining a hydrophobic aliphatic tail with polar carboxyl and hydroxyl functional groups—this lipid plays a critical role in both synthetic pharmacology and endogenous biological pathways. This whitepaper systematically deconstructs its physicochemical parameters, pharmacological potential, and the rigorous analytical methodologies required for its isolation and quantification.
Molecular Architecture & Physicochemical Properties
The structural identity of 9-hydroxytetradecanoic acid is defined by a saturated 14-carbon backbone with a hydroxyl group positioned at the C9 carbon. This specific functionalization disrupts the tight hydrophobic packing typically seen in standard myristic acid, altering its melting point, membrane partitioning behavior, and receptor-binding affinity.
Table 1: Quantitative Physicochemical and Structural Parameters
| Parameter | Value | Reference |
| IUPAC Name | 9-hydroxytetradecanoic acid | [1] |
| Molecular Formula | C14H28O3 | [1] |
| Monoisotopic Mass | 244.20384 Da | [1] |
| SMILES String | CCCCCC(CCCCCCCC(=O)O)O | [1] |
| InChIKey | KRUIJHPTWXBHHE-UHFFFAOYSA-N | [1] |
| CAS Registry Number | 103273-05-8 | [2] |
| Lipid Maps ID | LMFA01050324 |
Pharmacological Potential and Biological Mechanisms
Antimicrobial and Antifungal Conjugation
9-hydroxytetradecanoic acid serves as a highly active pharmacophore in several biological systems:
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Helicobacter pylori Urease Inhibition: The molecule acts as a targeted inhibitor of H. pylori urease, achieving a 52.97% inhibition rate at concentrations of 100 ng/ml[3]. Mechanistic Causality: Urease is a nickel-dependent metalloenzyme essential for neutralizing gastric acid via urea hydrolysis[3]. The C9 hydroxyl group of the fatty acid provides a critical hydrogen-bond donor/acceptor site that interacts with the enzyme's allosteric or active pocket, disrupting the nickel-ion coordination necessary for catalytic turnover.
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Depsipeptide Core Structure: It is a fundamental building block of PF1163A , a 13-membered macrocyclic depsipeptide isolated from Penicillium species[4]. In this molecule, 9-hydroxytetradecanoic acid is conjugated with a modified N-methyltyrosine[4]. Mechanistic Causality: The lipophilic tetradecanoic tail anchors the depsipeptide into the fungal cell membrane, facilitating the targeted inhibition of C-4 sterol methyl oxidase during ergosterol biosynthesis, which acts synergistically with standard azole antifungals[4].
Cytoprotective Roles in Mammalian Cells
Saturated hydroxy fatty acids (SHFAs) are emerging as potent signaling lipids. Research demonstrates that 9-hydroxy fatty acids exhibit significant cell growth inhibitory activity against specific cancer cell lines and actively suppress cytokine-induced apoptosis in pancreatic β -cells[5]. The hydroxylation at the C9 position is strictly required for this anti-apoptotic efficacy, as structural analogs lacking this specific stereochemical orientation fail to trigger the same protective cellular cascades[5].
Biosynthetic and pharmacological pathways of 9-hydroxytetradecanoic acid.
Experimental Workflows: Self-Validating GC-MS Analysis
Quantifying 9-hydroxytetradecanoic acid in biological matrices requires overcoming the poor volatility and high thermal degradation risk caused by its polar -OH and -COOH groups. The following protocol utilizes silylation to ensure robust Gas Chromatography-Mass Spectrometry (GC-MS) profiling[6].
Step-by-Step Derivatization and Acquisition Protocol
1. Lipid Extraction & Internal Standardization (Self-Validation Step):
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Action: Extract lipids using a Chloroform:Methanol (2:1 v/v) system. Prior to adding the solvent, spike the biological sample with a known concentration of 15-hydroxypentadecanoic acid [6].
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Causality: The addition of an unnatural, structurally similar internal standard (IS) before extraction creates a self-validating system. It mathematically corrects for any lipid loss during phase separation and accounts for variations in derivatization efficiency.
2. Solvent Evaporation:
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Action: Dry the organic phase completely under a gentle stream of high-purity nitrogen gas at room temperature.
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Causality: Silylating reagents are extremely sensitive to moisture. Even trace amounts of H2O will aggressively hydrolyze the reagent, leading to incomplete derivatization, severe peak tailing, and loss of the analyte signal.
3. Silylation (Derivatization):
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Action: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine to the dried extract. Incubate in a sealed vial at 70°C for 30 minutes[6].
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Causality: BSTFA targets the active protons on both the C9 hydroxyl and the C1 carboxyl groups, replacing them with trimethylsilyl (TMS) groups. This chemical modification drastically reduces the molecule's polarity and prevents intermolecular hydrogen bonding, ensuring the molecule vaporizes cleanly and elutes as a sharp, symmetrical peak during gas chromatography[6].
4. GC-MS Acquisition:
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Action: Inject 1 µL of the derivatized sample into a capillary GC column. Utilize a temperature gradient: hold at 100°C for 2 minutes, ramp at 40°C/min to 200°C, then at 4°C/min to 245°C[6]. Detect using Electron Impact (EI) ionization at 70 eV.
Self-validating GC-MS workflow for 9-hydroxytetradecanoic acid quantification.
Chemical Synthesis and Biocatalysis
While 9-hydroxytetradecanoic acid can be generated biologically as an intermediate via specific cytochrome P450 hydroxylases acting on myristic acid[6], high-yield laboratory synthesis of enantiopure saturated hydroxy fatty acids relies on asymmetric organocatalysis. The most robust synthetic route involves the enantioselective generation of terminal epoxides from monoprotected α,ω -diols. This is achieved using MacMillan's third-generation imidazolidinone catalyst, followed by regioselective ring-opening to establish the precise stereocenter at the C9 position[5].
References
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PubChemLite - 9-hydroxytetradecanoic acid (C14H28O3) . uni.lu (PubChem). URL:[Link]
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LIPID MAPS: 9-Hydroxytetradecanoic acid . Lipid Maps Structure Database. URL:[Link]
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PF1163A - Bioaustralis Fine Chemicals . Bioaustralis. URL:[Link]
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Information on EC 3.5.1.5 - urease and Organism(s) Helicobacter pylori . BRENDA Enzyme Database. URL:[Link]
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Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis . Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
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Expression and Characterization of CYP4V2 as a Fatty Acid ω-Hydroxylase . PMC - National Institutes of Health. URL:[Link]
Sources
- 1. PubChemLite - 9-hydroxytetradecanoic acid (C14H28O3) [pubchemlite.lcsb.uni.lu]
- 2. CAS:103273-05-8, 9-羟基十四酸-毕得医药 [bidepharm.com]
- 3. Information on EC 3.5.1.5 - urease and Organism(s) Helicobacter pylori and UniProt Accession P14916 - BRENDA Enzyme Database [brenda-enzymes.org]
- 4. bioaustralis.com [bioaustralis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expression and Characterization of CYP4V2 as a Fatty Acid ω-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
